molecular formula C10H8F3NO3 B14063186 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one

1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14063186
M. Wt: 247.17 g/mol
InChI Key: ZSAWKMCMQHJOQH-UHFFFAOYSA-N
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Description

1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3NO3. This compound is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenyl ring, along with a propan-2-one moiety. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one can be synthesized through several methods. One common approach involves the nitration of 1-(3-(trifluoromethyl)phenyl)propan-2-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve industrial-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

    1-(4-Nitro-3-(trifluoromethyl)phenyl)ethanone: Similar structure but with an ethanone moiety instead of propan-2-one.

    1-(4-Nitro-3-(trifluoromethyl)phenyl)butan-2-one: Similar structure but with a butan-2-one moiety.

    1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-1-one: Similar structure but with a propan-1-one moiety.

Uniqueness: 1-(4-Nitro-3-(trifluoromethyl)phenyl)propan-2-one is unique due to the specific combination of the nitro and trifluoromethyl groups attached to the phenyl ring, along with the propan-2-one moiety. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

IUPAC Name

1-[4-nitro-3-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8F3NO3/c1-6(15)4-7-2-3-9(14(16)17)8(5-7)10(11,12)13/h2-3,5H,4H2,1H3

InChI Key

ZSAWKMCMQHJOQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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